N-(4-oxo-4H-chromen-6-yl)pyridine-2-carboxamide
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Overview
Description
N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenyl-pyridinecarboxamides. This compound is characterized by the presence of a chromone moiety fused with a pyridinecarboxamide group. Chromones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE typically involves the condensation of 4-oxo-4H-chromene-6-carboxylic acid with 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-oxo-4H-chromen-6-yl)benzamide
- 4-methoxy-N-(4-oxo-4H-chromen-6-yl)benzamide
- 3,4,5-trihydroxy-6-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]oxane-2-carboxylic acid
Uniqueness
N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE is unique due to its specific combination of chromone and pyridinecarboxamide moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H10N2O3 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(4-oxochromen-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c18-13-6-8-20-14-5-4-10(9-11(13)14)17-15(19)12-3-1-2-7-16-12/h1-9H,(H,17,19) |
InChI Key |
SFBKECKODZDEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OC=CC3=O |
Origin of Product |
United States |
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